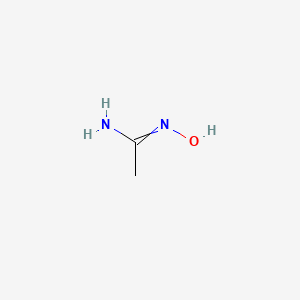

N-Hydroxyacetamidine

Vue d'ensemble

Description

N-Hydroxyacetamidine is an organic compound with the chemical formula C2H6N2O. It is a member of the amidoxime family, which are oximes where one of the substituents is an amino group. This compound is known for its role in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Hydroxyacetamidine can be synthesized through the reaction of acetonitrile with hydroxylamine. This reaction typically occurs under mild conditions and can be catalyzed by various bases such as calcium oxide. The reaction proceeds as follows: [ \text{CH}_3\text{CN} + \text{NH}_2\text{OH} \rightarrow \text{CH}_3\text{C}(NOH)\text{NH}_2 ]

Industrial Production Methods

In industrial settings, acetamidoxime is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial production.

Analyse Des Réactions Chimiques

Types of Reactions

N-Hydroxyacetamidine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form nitriles or amides.

Reduction: It can be reduced to form primary amines.

Substitution: this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Nitriles and amides.

Reduction: Primary amines.

Substitution: Various substituted amidoximes depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

N-Hydroxyacetamidine serves as a precursor for the synthesis of amidoximes and related compounds, which are crucial intermediates in organic synthesis. Amidoximes are characterized by the C=N-OH functional group and have diverse applications, including:

- Synthesis of Aryl Sulfonamides : Used in pharmaceuticals.

- Catalysis : Acts as a catalyst in the synthesis of heterocyclic compounds.

Medicinal Chemistry

Research indicates that this compound derivatives exhibit potential as drug candidates for various therapeutic applications:

- Anticancer Activity : Compounds derived from this compound have shown promising results in inhibiting cancer cell proliferation. For instance, studies on derivatives like 2-benzhydrylsulfinyl-N-hydroxyacetamide demonstrated significant anticancer effects against breast and ovarian cancer cell lines (SKOV-3 and MCF-7) by inducing apoptosis through mitochondrial mechanisms and reactive oxygen species (ROS) synthesis .

- Antimicrobial Properties : Certain derivatives have been identified as effective antimicrobial agents against pathogens such as Staphylococcus aureus, showcasing their potential in biomedical applications .

Catalysis and Coordination Chemistry

This compound is utilized in synthesizing transition metal complexes and ligands, which are vital for catalysis in industrial processes. Its ability to form stable complexes enhances catalytic activity in various chemical reactions .

Case Studies

- Anticancer Research :

- Antimicrobial Activity :

Mécanisme D'action

The mechanism of action of acetamidoxime involves its ability to donate nitric oxide (NO) upon oxidation. This process is catalyzed by enzymes such as cytochrome P450. The nitric oxide released can then interact with various molecular targets, including guanylate cyclase, leading to the relaxation of smooth muscle cells and vasodilation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Acetaldoxime: Similar in structure but lacks the amino group present in acetamidoxime.

Benzamidoxime: Contains a benzene ring instead of the methyl group found in acetamidoxime.

Uniqueness

N-Hydroxyacetamidine is unique due to its dual functionality as both an oxime and an amine. This allows it to participate in a wider range of chemical reactions compared to similar compounds. Additionally, its ability to act as a nitric oxide donor makes it particularly valuable in biomedical research .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Hydroxyacetamidine, and how can researchers ensure reproducibility?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A widely cited method involves reacting hydroxylamine with acetonitrile under controlled acidic conditions, followed by purification via recrystallization . For reproducibility:

- Key Parameters : Maintain stoichiometric ratios (e.g., hydroxylamine:acetonitrile at 1:1.2), temperature (40–60°C), and pH control (4–6) to minimize by-products.

- Validation : Confirm product identity using -NMR (δ 2.1 ppm for methyl group, δ 8.2 ppm for NH) and IR spectroscopy (stretching bands at 1650 cm for C=N and 3200 cm for N–OH) .

- Purity Checks : Use HPLC (C18 column, mobile phase: 70% methanol/30% HO) to verify >95% purity .

Q. What analytical techniques are critical for characterizing this compound in academic research?

- Structural Confirmation :

- Purity Assessment :

Q. How should researchers handle and store this compound to maintain stability?

- Storage Conditions : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis or oxidation .

- Stability Tests : Monitor degradation via periodic HPLC under varying temperatures (25°C, 40°C) and humidity (30–80% RH) .

- Safety Precautions : Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound across studies?

Contradictions often arise from differences in reaction conditions or analytical methods. Strategies include:

- Comparative Kinetic Studies : Measure reaction rates under standardized conditions (e.g., pH 5.5, 50°C) using UV-Vis spectroscopy to track intermediate formation .

- By-Product Analysis : Use LC-MS to identify impurities (e.g., acetamide from over-hydrolysis) and adjust reaction stoichiometry accordingly .

- Cross-Validation : Compare results with independent techniques (e.g., -NMR vs. X-ray crystallography for structural confirmation) .

Q. What experimental design considerations are essential for optimizing this compound’s efficacy in antibacterial studies?

- Dose-Response Curves : Test MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations ranging 1–100 µg/mL .

- Synergy Testing : Combine with β-lactam antibiotics to assess potentiation effects (e.g., checkerboard assay) .

- Mechanistic Probes : Use fluorescence microscopy to evaluate bacterial membrane disruption or ROS generation .

Q. How can computational modeling enhance the understanding of this compound’s reaction mechanisms?

- DFT Calculations : Simulate transition states for nucleophilic attacks (e.g., B3LYP/6-31G* level) to predict regioselectivity in oxazolidinone synthesis .

- Molecular Docking : Model interactions with bacterial targets (e.g., ribosome binding sites) using AutoDock Vina .

- Solvent Effects : Use COSMO-RS to optimize solvent systems (e.g., DMF vs. acetonitrile) for reaction yields .

Q. What strategies mitigate challenges in scaling up this compound synthesis while maintaining yield?

- Continuous Flow Systems : Implement microreactors to improve heat/mass transfer and reduce side reactions (e.g., 30% higher yield vs. batch methods) .

- Catalyst Screening : Test heterogeneous catalysts (e.g., zeolites) to reduce purification steps .

- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progression in real-time .

Q. How should researchers address discrepancies in toxicity profiles reported for this compound?

- In Vitro Assays : Perform MTT assays on mammalian cell lines (e.g., HEK293) to quantify IC values .

- Metabolite Identification : Use LC-HRMS to detect oxidative metabolites (e.g., N-oxides) that may contribute to toxicity .

- Cross-Species Comparisons : Evaluate cytotoxicity in zebrafish embryos vs. mammalian models to identify species-specific effects .

Q. Methodological Resources

Propriétés

Formule moléculaire |

C2H6N2O |

|---|---|

Poids moléculaire |

74.08 g/mol |

Nom IUPAC |

N'-hydroxyethanimidamide |

InChI |

InChI=1S/C2H6N2O/c1-2(3)4-5/h5H,1H3,(H2,3,4) |

Clé InChI |

AEXITZJSLGALNH-UHFFFAOYSA-N |

SMILES canonique |

CC(=NO)N |

Pictogrammes |

Irritant |

Synonymes |

acetohydroxamic acid Lithostat N-hydroxyacetamide N-hydroxyacetamidine Uronefrex |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.